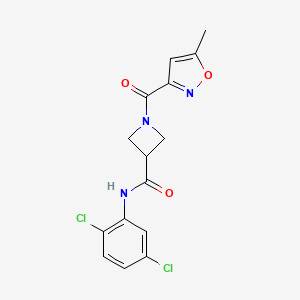
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole (4-BrMMBT) is a small molecule that has a wide range of applications in scientific research. It is a sulfur-containing heterocyclic compound that is used as a reagent in a variety of synthetic transformations and is also used as a substrate for enzyme-catalyzed reactions. 4-BrMMBT is a useful tool for studying the mechanism of action of enzymes and for elucidating the structure and function of proteins.
Mécanisme D'action
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is a substrate for enzyme-catalyzed reactions. The enzyme catalyzes the reaction of the 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole molecule with a substrate, resulting in a product. The enzyme binds to the 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole molecule and facilitates the reaction by providing an environment that is conducive to the reaction.
Biochemical and Physiological Effects
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole has been shown to have anti-tumor effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. In addition, it is easy to use and can be used in a variety of applications. The main limitation of 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is that it is not very stable and can be easily degraded.
Orientations Futures
There are a number of potential future directions for the use of 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole. It could be used to study the mechanism of action of enzymes and to elucidate the structure and function of proteins. It could also be used to develop novel drugs and to study the effects of environmental pollutants on human health. In addition, 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole could be used to study the effects of drugs on the human body and to develop new treatments for diseases. Finally, 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole could be used to study the effects of genetic mutations on human health.
Méthodes De Synthèse
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is synthesized using a two-step process. The first step involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride (BrMMBCl) with 1,2,4-triazole in the presence of a base such as sodium bicarbonate. The second step involves the reaction of the resulting 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-1,2,4-triazole with a base such as potassium carbonate.
Applications De Recherche Scientifique
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is used in a variety of scientific research applications. It is used as a reagent for the synthesis of small molecules, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the mechanism of action of enzymes. 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is also used to study the structure and function of proteins.
Propriétés
IUPAC Name |
4-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-5-12-13-6-14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVJYRVUXZWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2C=NN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)




![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427368.png)
![2-methyl-5-[(pyridin-2-yl)methoxy]pyridine](/img/structure/B6427376.png)
![2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B6427381.png)